[(Thiazol-5-ylmethyl)-amino]-acetic acid [(Thiazol-5-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412446
InChI: InChI=1S/C6H8N2O2S/c9-6(10)3-7-1-5-2-8-4-11-5/h2,4,7H,1,3H2,(H,9,10)
SMILES: C1=C(SC=N1)CNCC(=O)O
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

[(Thiazol-5-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13412446

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

[(Thiazol-5-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 2-(1,3-thiazol-5-ylmethylamino)acetic acid
Standard InChI InChI=1S/C6H8N2O2S/c9-6(10)3-7-1-5-2-8-4-11-5/h2,4,7H,1,3H2,(H,9,10)
Standard InChI Key SGPDTHLRKTTYLH-UHFFFAOYSA-N
SMILES C1=C(SC=N1)CNCC(=O)O
Canonical SMILES C1=C(SC=N1)CNCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

[(Thiazol-5-ylmethyl)-amino]-acetic acid, systematically named 2-(1,3-thiazol-5-ylmethylamino)acetic acid, belongs to the class of thiazole-acetic acid derivatives. Key identifiers include:

PropertyValueSource
Molecular FormulaC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight172.21 g/mol
IUPAC Name2-(1,3-thiazol-5-ylmethylamino)acetic acid
SMILES NotationC1=C(SC=N1)CNCC(=O)O
Exact Mass172.03065 Da
Topological Polar Surface90.5 Ų

The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) confers aromatic stability, while the amino-acetic acid side chain enhances solubility and potential for hydrogen bonding . X-ray crystallography and computational models highlight a planar thiazole ring with the acetic acid group adopting a gauche conformation relative to the methylene bridge .

Synthesis and Derivative Formation

Primary Synthetic Routes

[(Thiazol-5-ylmethyl)-amino]-acetic acid is synthesized via cyclization and functionalization strategies:

Method 1: Thioamide Cyclization

Reaction of thioamides with α-halogenated carbonyl compounds (e.g., bromoacetic acid derivatives) in polar aprotic solvents yields thiazole cores. Subsequent amination with glycine or its esters introduces the amino-acetic acid moiety . For example:

Thioamide+BrCH2CO2REtOH, ΔThiazole intermediateNH2CH2CO2HTarget compound\text{Thioamide} + \text{BrCH}_2\text{CO}_2\text{R} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate} \xrightarrow{\text{NH}_2\text{CH}_2\text{CO}_2\text{H}} \text{Target compound}

This method achieves yields of 60–75% .

Method 2: Multicomponent Reactions

Condensation of 1,3-thiazole-5-carbaldehydes with glycine derivatives in the presence of coupling agents (e.g., EDC/HOBt) forms the C–N bond directly. Microwave-assisted synthesis reduces reaction times to <2 hours with comparable yields .

Key Derivatives and Modifications

Derivatization of the thiazole or acetic acid groups enhances bioactivity:

DerivativeModification SiteBiological ActivitySource
Chloro-substitutedThiazole C-2 positionEnhanced antimicrobial potency
Methyl esterAcetic acid carboxylImproved cell permeability
Pyridine hybridsAmino group substitutionAnticancer activity

For instance, methylation of the carboxylic acid group (yielding methyl 2-(2-aminothiazol-5-yl)acetate) increases lipophilicity, facilitating blood-brain barrier penetration .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in methanol (12 mg/mL), and sparingly soluble in water (0.8 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >2 years. Degrades via oxidation of the thiazole sulfur at elevated temperatures (>150°C) .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3270 cm1^{-1} (N–H stretch), 1715 cm1^{-1} (C=O), 1560 cm1^{-1} (C=N) .

  • 1^1H NMR (DMSO-d6_6): δ 8.45 (s, 1H, thiazole H-2), 7.20 (s, 1H, thiazole H-4), 3.65 (t, 2H, CH2_2NH), 3.10 (s, 2H, CH2_2CO2_2H) .

Biological Activity and Mechanisms

Antimicrobial Properties

[(Thiazol-5-ylmethyl)-amino]-acetic acid derivatives exhibit broad-spectrum activity:

PathogenMIC (µg/mL)Derivative TestedReference
Staphylococcus aureus6.25Chloro-substituted
Escherichia coli12.5Methyl ester
Candida albicans25Parent compound

Mechanistic studies suggest inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) and disruption of fungal ergosterol biosynthesis .

Industrial and Pharmaceutical Applications

Drug Development

  • Antibacterial Agents: Lead optimization programs have advanced chloro-substituted derivatives to preclinical trials .

  • Antidiabetic Candidates: Thiazole-acetic acid analogs show PPAR-γ agonism (EC50_{50} = 0.8 µM), comparable to pioglitazone .

Agricultural Chemistry

As a foliar fungicide, the compound reduces Phytophthora infestans infection in tomatoes by 78% at 100 ppm .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs for targeted therapies.

  • Nanoparticle Delivery: Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

  • Toxicity Profiling: Chronic toxicity studies in mammalian models are needed to address nephrotoxicity concerns at high doses (>50 mg/kg) .

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